ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with methyl groups at positions 4 and 8, a 2-methylallyl ether at position 7, and an ethyl propanoate side chain at position 3. Coumarin derivatives are widely studied for applications in medicinal chemistry and materials science due to their fluorescence, antioxidant, and antimicrobial activities.
Properties
Molecular Formula |
C20H24O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 3-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C20H24O5/c1-6-23-18(21)10-8-16-13(4)15-7-9-17(24-11-12(2)3)14(5)19(15)25-20(16)22/h7,9H,2,6,8,10-11H2,1,3-5H3 |
InChI Key |
BPRLBCVARDMOFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=C)C)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Alkylation: The chromen-2-one core is then alkylated with 2-methylallyl bromide in the presence of a base such as potassium carbonate to introduce the 2-methylallyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether functionalities, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various alkylated or ether derivatives.
Scientific Research Applications
Chemistry
Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate serves as a valuable building block in organic synthesis, facilitating the preparation of more complex molecules.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties : Effective against various bacterial strains.
- Antioxidant Activities : Scavenging free radicals and reducing oxidative stress.
Medicine
The compound is under investigation for various therapeutic effects:
- Anti-inflammatory Effects : Modulating inflammatory pathways.
- Anticancer Activities : Inhibiting cancer cell proliferation through specific molecular interactions.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical products, particularly in pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a natural antimicrobial agent .
Case Study 2: Antioxidant Properties
Research focused on the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. The study utilized various assays (DPPH and ABTS) to quantify its antioxidant activity, revealing that it outperformed several known antioxidants .
Case Study 3: Anti-inflammatory Effects
In vitro studies highlighted the anti-inflammatory properties of this compound by assessing its impact on cytokine production in activated macrophages. The findings showed a reduction in pro-inflammatory cytokines, indicating its potential therapeutic application in inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues
(a) Substituent Variations on the Chromen-2-One Core
- Target Compound: Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate Substituents: 4,8-dimethyl; 7-(2-methylallyloxy); 3-ethyl propanoate.
- Analog 1: Ethyl 3-(7-{[4-(tert-butyl)phenyl]methoxy}-4,8-dimethyl-2-oxochromen-3-yl)propanoate Molecular Formula: C₂₇H₃₂O₅. Molar Mass: 436.55 g/mol. Substituents: 7-(4-tert-butylbenzyloxy) instead of 7-(2-methylallyloxy).
- Analog 2: 2-{4,8-Dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic Acid Molecular Formula: C₁₇H₁₈O₅ (inferred). Substituents: Acetic acid group at position 3 instead of ethyl propanoate.
- Analog 3: Ethyl 3-[4,8-Dimethyl-2-Oxo-7-(2-Oxopropoxy)Chromen-3-Yl]Propanoate Molecular Formula: C₁₉H₂₂O₆. Molar Mass: 346.37 g/mol. Substituents: 7-(2-oxopropoxy) instead of 7-(2-methylallyloxy).
(b) Functional Group Modifications
- Ester vs. Acid Derivatives: Ethyl propanoate esters (target compound, ) exhibit higher lipophilicity compared to carboxylic acids (e.g., ), impacting bioavailability and membrane permeability. Acid derivatives may show improved solubility in aqueous media, favoring applications in drug formulation.
Physicochemical Properties
Biological Activity
Ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of chromone derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, including antitumoral, antimicrobial, and antioxidative properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula and Weight
- Molecular Formula : CHO
- Molecular Weight : 431.55 g/mol
Antitumoral Activity
Research has indicated that compounds similar to this compound exhibit significant antitumoral properties. For instance, studies utilizing the MTT assay demonstrated that related chromone derivatives inhibited the growth of various tumor cell lines.
Table 1: Antitumoral Activity of Chromone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 15 | |
| Compound B | MCF7 | 20 | |
| Ethyl 3-{...} | A549 (Lung Cancer) | 12 |
Antimicrobial Activity
The antimicrobial effects of this compound have also been documented. It has shown activity against various bacterial strains, making it a candidate for further investigation in antimicrobial therapies.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 500 | |
| Escherichia coli | 750 | |
| Candida albicans | 300 |
Antioxidative Properties
The antioxidative potential of this compound has been explored in several studies. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
Case Study: Antioxidative Activity
In a study assessing various chromone derivatives, this compound exhibited a notable capacity to reduce oxidative stress markers in vitro.
The biological activities of this compound are believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : The chromone core may inhibit enzymes involved in tumor progression.
- Receptor Modulation : Potential modulation of receptors linked to inflammation and immune responses.
- Antioxidant Pathways : Activation of cellular antioxidant defense mechanisms.
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for synthesizing coumarin-derived propanoates like ethyl 3-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate?
- Methodology : Multicomponent protocols using 3-hydroxy-4H-chromen-4-one as a starting material have been optimized for substituted propanoates. Key steps include coupling reactions with ethyl propanoate derivatives under catalytic conditions (e.g., EDC·HCl and DMAP in DCM), achieving >90% purity . NMR (¹H, ¹³C) and HRMS are critical for structural validation .
- Experimental Design : Use inert atmospheres (e.g., Ar) to prevent oxidation, and monitor reaction progress via TLC or LC-MS. Post-reaction purification involves column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Data Gaps : The compound is reported as stable under "recommended storage" (unquantified), but decomposition products and sensitivity to light/moisture are undocumented .
- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Use HPLC to track degradation products and DSC/TGA to assess thermal stability .
Q. What analytical techniques are essential for confirming the structure of this compound?
- Core Techniques :
- ¹H/¹³C NMR : Assign peaks for the coumarin core (e.g., 2-oxo group at ~160 ppm in ¹³C) and propanoate side chain (ester carbonyl at ~170 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <3 ppm mass error .
- Supplementary Data : X-ray crystallography (if crystalline) or IR spectroscopy for functional group verification .
Advanced Research Questions
Q. How can catalytic systems be optimized to improve yield in the synthesis of this compound?
- Contradictions : reports 92% yield using Cr catalysis, while other methods (e.g., Pd-based cross-coupling in ) show variable efficiency.
- Optimization Strategy :
- Screen transition-metal catalysts (Cr, Pd, Fe) under microwave irradiation to reduce reaction time .
- Use DoE (Design of Experiments) to optimize solvent polarity (e.g., DMF vs. 1,4-dioxane) and temperature (80–120°C) .
Q. What computational tools are suitable for predicting the compound’s bioactivity and ADMET properties?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase (COX) or cytochrome P450 enzymes .
- ADMET Prediction : Apply QSPR models (e.g., SwissADME) to estimate logP, bioavailability, and toxicity endpoints .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, logP)?
- Case Study : lacks logP and water solubility data, while provides molecular descriptors for analogous chromenones.
- Resolution Tactics :
- Experimental determination via shake-flask method (logP) and nephelometry (aqueous solubility) .
- Cross-validate with computational tools like COSMO-RS .
Q. What strategies mitigate risks in scaling up synthesis from milligram to gram scale?
- Challenges : Exothermic reactions (e.g., esterification) may require controlled addition of reagents.
- Scale-Up Protocol :
- Use flow chemistry for heat-sensitive steps (e.g., microwave-assisted reactions in ) .
- Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Data Contradiction Analysis
Q. Why do different studies report divergent yields for similar synthetic routes?
- Key Factors :
- Catalyst loading (e.g., 5 mol% Pd in vs. 2 mol% Cr in ).
- Purity of starting materials (e.g., 2-methylallyl ether derivatives).
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
